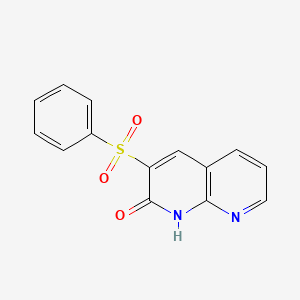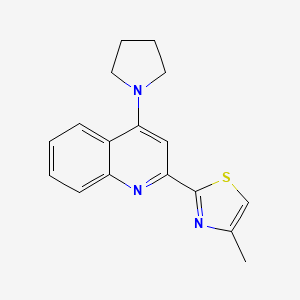
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
The synthesis of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and tert-butyl bromide.
Reaction Conditions: The reaction involves the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to cell signaling and receptor interactions due to its structural similarity to natural indole derivatives.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.
Comparación Con Compuestos Similares
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(tert-Butoxycarbonyl)indole: This compound has a similar indole core but with a tert-butoxycarbonyl group instead of a bromine atom.
1-(tert-Butyl)-3-formylindole: This derivative features a formyl group at the 3-position, offering different reactivity and applications.
6-Bromo-1,3-dihydro-2H-indol-2-one: This compound has a similar bromine substitution but differs in the presence of a carbonyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63023-75-6 |
|---|---|
Fórmula molecular |
C14H16BrNO |
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
1-(6-bromo-3-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-8-12(14(2,3)4)11-6-5-10(15)7-13(11)16/h5-8H,1-4H3 |
Clave InChI |
ZHZZGFRMWMISLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)




![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)




